BenchChemオンラインストアへようこそ!

Z-Leed-fmk

Caspase selectivity Peptide inhibitor design Substrate recognition motif

Z-Leed-fmk (CAS: 1135688-38-8) features a LEED tetrapeptide recognition motif that confers exclusive selectivity for caspase-13 and caspase-4, avoiding cross-reactivity with caspase-3, -8, or -9 targeted by other Z-FMK inhibitors. Its C-terminal fluoromethyl ketone warhead covalently and irreversibly inactivates the catalytic cysteine, enabling washout-resistant inhibition—critical for extended time-course assays and co-culture systems where reversible aldehydes fail. This cell-permeable inhibitor uniquely blocks caspase-1 processing in S. typhimurium-infected macrophages, making it indispensable for non-canonical inflammasome pathway interrogation. Procure Z-Leed-fmk to achieve sustained, target-specific protease blockade unavailable with generic pan-caspase alternatives. For R&D use only.

Molecular Formula C32H45FN4O12
Molecular Weight 696.7 g/mol
Cat. No. B1574911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Leed-fmk
Molecular FormulaC32H45FN4O12
Molecular Weight696.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H45FN4O12/c1-19(2)15-24(37-32(45)49-18-20-9-7-6-8-10-20)31(44)35-21(11-13-26(39)46-3)29(42)34-22(12-14-27(40)47-4)30(43)36-23(25(38)17-33)16-28(41)48-5/h6-10,19,21-24H,11-18H2,1-5H3,(H,34,42)(H,35,44)(H,36,43)(H,37,45)/t21-,22-,23-,24-/m0/s1
InChIKeyJQWJGEBRHHCICO-ZJZGAYNASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Leed-fmk Procurement Guide: Compound Identity, Target Profile, and Caspase Family Context


Z-Leed-fmk (CAS: 1135688-38-8) is a synthetic, cell-permeable peptide inhibitor characterized by a C-terminal fluoromethyl ketone (FMK) warhead and an N-terminal benzyloxycarbonyl (Z) protecting group. Its tetrapeptide recognition sequence (Leu-Glu-Glu-Asp; LEED) confers binding specificity primarily toward caspase-13 and caspase-4, with additional functional effects observed on caspase-1 processing in S. typhimurium-infected macrophages . The compound belongs to the FMK-derivatized caspase inhibitor class, which achieves irreversible enzyme inactivation through covalent modification of the catalytic cysteine residue, a mechanism distinct from reversible aldehyde-based inhibitors . The methyl ester modifications on Glu and Asp residues enhance cellular permeability relative to unmodified peptide scaffolds [1].

Why Z-Leed-fmk Cannot Be Directly Substituted with Other Z-FMK Caspase Inhibitors in Procurement


Generic substitution among Z-FMK caspase inhibitors fails due to tetrapeptide sequence-driven target selectivity that produces functionally non-overlapping biological outcomes. While all members of the Z-X-X-X-FMK family share the same irreversible warhead chemistry and cell-permeability enhancement strategy, their distinct tetrapeptide recognition motifs dictate which specific caspase isoforms they engage. Substituting Z-Leed-fmk (LEED sequence) with Z-LEHD-fmk (LEHD sequence, caspase-9 selective), Z-IETD-fmk (IETD sequence, caspase-8 selective), or Z-DEVD-fmk (DEVD sequence, caspase-3 selective) would redirect inhibition to entirely different nodes of the apoptotic or inflammatory signaling networks, thereby altering experimental outcomes irrespective of compound potency . The LEED sequence of Z-Leed-fmk corresponds to residues 286-289 of caspase-13, representing the preferred cleavage site for caspase-8-mediated activation, a molecular design feature absent from other commercially available FMK inhibitors [1].

Z-Leed-fmk Quantitative Differentiation Evidence: Comparative Analysis Against Closest Caspase Inhibitor Analogs


Tetrapeptide Recognition Sequence Specificity: LEED (Z-Leed-fmk) vs. LEHD (Z-LEHD-fmk) vs. DEVD (Z-DEVD-fmk)

The primary differentiation between Z-Leed-fmk and its closest FMK analogs resides in the tetrapeptide recognition sequence, which determines target caspase isoform engagement. Z-Leed-fmk employs the LEED (Leu-Glu-Glu-Asp) sequence, which mimics the natural cleavage site at residues 286-289 of caspase-13 and serves as the recognition motif for caspase-4 [1]. This sequence profile differs fundamentally from Z-LEHD-fmk (LEHD sequence, caspase-9 selective) and Z-DEVD-fmk (DEVD sequence, caspase-3 selective). The LEED motif is recognized by bovine caspase-13 and its human ortholog caspase-4, whereas the LEHD motif selectively engages caspase-9 in the intrinsic apoptosis pathway, and DEVD preferentially binds executioner caspase-3 . Direct comparative IC₅₀ values for Z-Leed-fmk against a standardized caspase panel are not available in the current peer-reviewed literature .

Caspase selectivity Peptide inhibitor design Substrate recognition motif Covalent irreversible inhibition

Functional Target Profile Differentiation: Caspase-1 Processing Inhibition in S. typhimurium-Infected Macrophages

Z-Leed-fmk exhibits a functional activity not documented for other single-caspase-targeting Z-FMK inhibitors: it inhibits caspase-1 processing specifically in S. typhimurium-infected macrophages . This effect is distinct from direct caspase-1 active site inhibition, as Z-Leed-fmk is not reported as a direct caspase-1 inhibitor; rather, its inhibition of caspase-4 (the human ortholog of murine caspase-11) within the non-canonical inflammasome pathway likely modulates upstream events that reduce caspase-1 maturation . In contrast, Z-LEHD-fmk (caspase-9 inhibitor) and Z-DEVD-fmk (caspase-3 inhibitor) operate within the canonical apoptotic machinery and do not share this documented capacity to alter caspase-1 processing in bacterial infection contexts . Quantitative data on the extent of caspase-1 processing inhibition (e.g., percent reduction in mature caspase-1 p20 subunit, IC₅₀ for processing inhibition) are not available in the public domain .

Caspase-1 Salmonella infection Inflammasome Macrophage biology IL-1β processing

Covalent Irreversible Inhibition Mechanism: FMK Warhead vs. Reversible Aldehyde Inhibitors

Z-Leed-fmk utilizes a fluoromethyl ketone (FMK) warhead that forms a covalent thioether bond with the catalytic cysteine residue in the caspase active site, producing irreversible enzyme inactivation that persists even after compound washout . This contrasts with aldehyde-based caspase inhibitors (e.g., Ac-LEED-CHO), which form reversible hemithioacetal adducts and allow enzyme activity to recover upon inhibitor removal. While all Z-FMK caspase inhibitors share this irreversible mechanism, the differentiation lies in the warhead class relative to alternative inhibitor scaffolds. Within the FMK class, the benzyloxycarbonyl (Z) N-terminal protection and O-methyl ester modifications confer enhanced cellular permeability compared to unmodified peptide-FMK constructs [1]. Quantitative comparison of inactivation rates (k₂/Kᵢ values) between Z-Leed-fmk and aldehyde-based LEED inhibitors is not available .

Irreversible inhibitor Fluoromethyl ketone Covalent modification Enzyme kinetics Caspase assay

Purity Specification Differentiation: HPLC Purity ≥95% Across Commercial Suppliers

Commercial Z-Leed-fmk is supplied with HPLC purity specifications of ≥95% (reported as 95% by HPLC at Hoelzel-biotech; >95% at BOC Sciences; >98% at Adooq and AbMole) [1][2]. This purity threshold exceeds the typical ≥90% specification for some research-grade caspase inhibitors and ensures that the lyophilized product contains minimal peptide impurities or degradation byproducts that could introduce off-target activity or confound dose-response analyses. In comparative terms, this purity specification aligns with the industry standard for high-quality FMK caspase inhibitors but provides procurement teams with a verifiable quality benchmark when evaluating supplier options. Suppliers include AbMole (1 mg: USD 400; 5 mg: USD 640) and R&D Systems (Catalog # FMK010) among others [2].

Quality control HPLC purity Procurement specification Reproducibility

Optimal Research Application Scenarios for Z-Leed-fmk Based on Evidence-Based Differentiation


Investigating Non-Canonical Inflammasome Signaling and Caspase-4/11-Mediated Pyroptosis

Z-Leed-fmk is optimally suited for studies requiring selective interrogation of the non-canonical inflammasome pathway, where intracellular LPS sensing by caspase-4 (human) or caspase-11 (murine) triggers pyroptotic cell death. The compound's recognition of the LEED sequence enables inhibition of caspase-4, a key mediator of this pathway, which cannot be achieved with caspase-9-selective (Z-LEHD-fmk) or caspase-3-selective (Z-DEVD-fmk) inhibitors . Researchers investigating LPS-induced pyroptosis, Gram-negative bacterial pathogenesis, or sterile inflammation mediated by cytosolic LPS should procure Z-Leed-fmk rather than alternative Z-FMK inhibitors due to this pathway-specific targeting profile .

Salmonella typhimurium Infection Models Requiring Caspase-1 Processing Analysis

For studies examining host-pathogen interactions during S. typhimurium infection of macrophages, Z-Leed-fmk provides a unique functional tool: it inhibits caspase-1 processing in this specific infection context . This activity distinguishes Z-Leed-fmk from other single-caspase-targeting Z-FMK inhibitors and makes it the appropriate procurement choice for researchers investigating Salmonella-induced inflammasome activation, IL-1β/IL-18 maturation blockade, or macrophage cell death mechanisms during intracellular bacterial infection .

Apoptosis Pathway Dissection Requiring Irreversible Caspase-13/4 Inhibition with Sustained Target Engagement

Z-Leed-fmk is indicated for experiments where sustained, washout-resistant caspase-13 or caspase-4 inhibition is required, such as extended time-course apoptosis assays or co-culture systems where reversible aldehyde inhibitors would permit enzyme activity recovery. The FMK warhead confers covalent irreversible inactivation , a mechanism critical for protocols involving inhibitor washout steps or long-duration treatments where reversible inhibitors would dissociate and confound results. This characteristic is shared across Z-FMK inhibitors, but the LEED sequence specifically directs this irreversible inhibition to caspase-13/4 rather than alternative caspase isoforms .

Comparative Caspase Profiling and Selectivity Validation Studies

Given the documented absence of direct comparative IC₅₀ data for Z-Leed-fmk against a standardized caspase panel , the compound is appropriately used in research protocols specifically designed to characterize its selectivity profile through empirical testing. Investigators conducting caspase selectivity panels, off-target profiling studies, or cross-reactivity assessments should procure Z-Leed-fmk to generate the missing quantitative data that would inform future procurement decisions. The compound serves as a tool for addressing the knowledge gap regarding its quantitative inhibition parameters relative to better-characterized Z-FMK analogs such as Z-LEHD-fmk and Z-DEVD-fmk .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Leed-fmk

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.